

Vanadic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vanadic acid	
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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **vanadic acid**, focusing on its chemical identity, biochemical properties, and applications in research, particularly in the context of drug development.

Chemical and Physical Properties

Vanadic acid is not a single, stable compound but rather a term that describes a family of oxoacids of vanadium, primarily in the +5 oxidation state. The specific form of **vanadic acid** in solution is highly dependent on pH and concentration. The two most relevant forms for researchers are ortho**vanadic acid** and deca**vanadic acid**. The interconversion between these and other vanadate species is a key feature of its aqueous chemistry.

Orthovanadic acid is the simplest form, existing as a monomer. In biological systems, its conjugate base, orthovanadate (often referred to simply as vanadate), is of primary interest due to its structural similarity to phosphate. This mimicry is the basis for its profound biological effects.

Deca**vanadic acid** is a polyoxometalate, a complex polymer formed by the condensation of ten vanadate units. This form is predominant in the pH range of approximately 2 to 6 at sufficient concentrations.[1]

Below is a summary of the key identifiers and properties for these forms of **vanadic acid**.



Property	Orthovanadic Acid	Decavanadic Acid
Molecular Formula	H ₃ VO ₄ (also written as H ₃ O ₄ V) [2][3]	H6V10O28[1][4]
Molecular Weight	117.963 g/mol [2]	963.43 g/mol [1][4]
CAS Number	13721-39-6 (for the acid and its sodium salt, sodium orthovanadate)[2][5][6][7]	12273-60-8[1][4]
Synonyms	Orthovanadate, trihydroxy(oxo)vanadium[2]	Decavanadate
IUPAC Name	Trihydroxy(oxo)vanadium[2]	Vanadic acid (H ₆ V ₁₀ O ₂₈)
Aqueous Speciation	Exists in various protonated forms depending on pH.[8] Preferential formation of [VO ₂ (H ₂ O) ₄] ⁺ in strongly acidic solutions.[8]	Predominant species in the pH range of ~2 to 6.[1]

Biochemical Activity and Signaling Pathways

The primary biochemical significance of vanadate lies in its ability to act as a phosphate analog.[9][10][11] Its tetrahedral structure is similar to that of phosphate, allowing it to fit into the active sites of many phosphate-binding enzymes.[9][12] More importantly, it can adopt a five-coordinate trigonal bipyramidal structure that mimics the transition state of phosphoryl transfer reactions, making it a potent inhibitor of enzymes that catalyze these reactions, particularly phosphatases.[9]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Vanadate is a widely used, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs). [12][13][14] PTPs are a large family of enzymes crucial for regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. By inhibiting PTPs, vanadate treatment leads to a net increase in protein tyrosine phosphorylation, thereby modulating numerous cellular processes.



- Mechanism of Inhibition: Vanadate acts as a competitive inhibitor of PTPs.[12][15][16] It binds to the active site of the phosphatase, preventing the binding of the phosphorylated substrate.
- Inhibition Constant (Ki): For the protein-tyrosine phosphatase PTP1B, a key regulator of insulin and leptin signaling, vanadate exhibits a Ki of 0.38 ± 0.02 μM.[13][15][16]
- Reversibility: The inhibition by vanadate is reversible. The addition of a chelating agent like EDTA can sequester the vanadate ion, leading to a complete and immediate reversal of enzyme inhibition.[15][16]

In contrast, pervanadate, a complex of vanadate and hydrogen peroxide, acts as an irreversible inhibitor. It achieves this by oxidizing the essential catalytic cysteine residue in the PTP active site.[15][16]

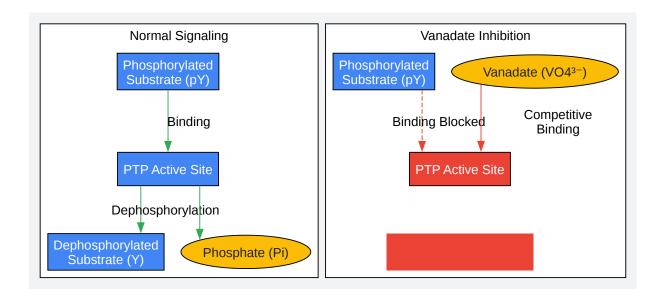
Impact on Cellular Signaling: The Insulin Pathway Example

The ability of vanadate to inhibit PTPs has made it a valuable tool for studying signaling pathways. Its insulin-mimetic properties are a classic example.[12][13] The insulin receptor is a tyrosine kinase that, upon insulin binding, autophosphorylates and initiates a signaling cascade. PTPs, like PTP1B, act as negative regulators by dephosphorylating the activated receptor.

By inhibiting PTP1B, vanadate prolongs the phosphorylated, active state of the insulin receptor and downstream components, such as those in the AKT pathway.[12][17] This enhances phosphotyrosine signaling, mimicking the effects of insulin.[12] This mechanism has driven interest in vanadium compounds as potential therapeutics for diabetes.[12][17]

Below is a diagram illustrating the mechanism of vanadate action on a generic protein tyrosine phosphatase signaling pathway.





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Mechanism of PTP inhibition by vanadate.

Experimental Protocols

The most common form of **vanadic acid** used in laboratory settings is its sodium salt, sodium orthovanadate (Na₃VO₄). For maximal inhibitory activity against phosphatases, it is crucial to "activate" the sodium orthovanadate solution. This process involves depolymerizing the vanadate species that can form in solution into the active monomeric orthovanadate form.

Preparation of Activated Sodium Orthovanadate (200 mM Stock Solution)

This protocol is adapted from established methods to ensure the depolymerization of vanadate for effective phosphatase inhibition.[18][19][20][21]

Materials:

Sodium Orthovanadate (Na₃VO₄) powder



- High-purity water (e.g., ultrapure dH2O)
- 1 M HCl
- 1 M NaOH
- pH meter
- · Stir plate and stir bar
- Heating source (e.g., hot plate or microwave)

Procedure:

- Dissolution: Dissolve sodium orthovanadate in high-purity water to a final concentration of 200 mM. For example, to make 100 mL, dissolve 3.68 g of Na₃VO₄ in ~90 mL of water. Stir until the powder is completely dissolved.
- Initial pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. As
 you add HCl, the solution will typically turn yellow, which indicates the presence of
 polyvanadate species.[19][20]
- Heating/Boiling: Heat the solution to boiling and maintain it at a boil until it becomes colorless (approximately 10 minutes).[19][21] This step is critical for breaking down the polyvanadate into monomeric vanadate.
- Cooling: Cool the solution to room temperature.
- pH Readjustment: After cooling, the pH will likely have changed. Readjust the pH back to 10.0.
- Cycling: Repeat the boiling (Step 3), cooling (Step 4), and pH readjustment (Step 5) cycles until the pH stabilizes at 10.0 and the solution remains colorless after cooling.[19][20] This indicates that the vanadate is fully depolymerized.
- Final Volume and Storage: Bring the solution to the final desired volume with high-purity water. Aliquot the activated 200 mM stock solution into sterile tubes and store at -20°C.[18] [19]



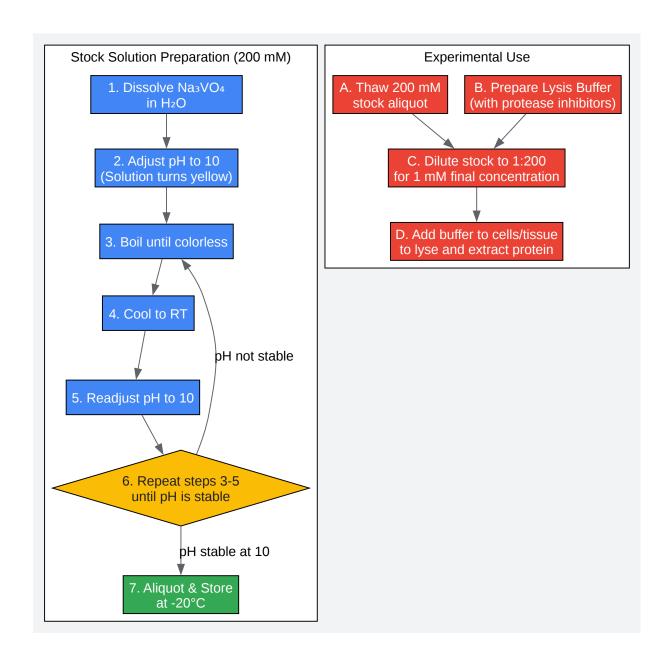


Using Activated Sodium Orthovanadate in Cell Lysis Buffers

Activated sodium orthovanadate is typically used at a final concentration of 1 mM in cell or tissue lysis buffers to inhibit phosphatase activity during protein extraction.

Workflow: The following diagram illustrates the workflow for preparing and using activated vanadate in a typical cell lysis experiment.





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Workflow for preparing and using activated vanadate.



Important Considerations:

- Many lysis buffer recipes contain EDTA, a chelating agent. As EDTA can sequester vanadate
 and reverse its inhibitory effect, researchers should be mindful of its presence and
 concentration.[15][22]
- For cell culture experiments where vanadate is added directly to the media, the stock solution should be sterile-filtered (0.2 μm filter) before use.[19]

Conclusion

Vanadic acid and its conjugate base, vanadate, are powerful tools in biochemical and cell signaling research. A thorough understanding of its pH-dependent speciation is critical for its effective use. As a potent, competitive inhibitor of protein tyrosine phosphatases, activated orthovanadate serves as an indispensable reagent for preserving the phosphorylation status of proteins during experimental analysis. Its insulin-mimetic properties and impact on key signaling pathways continue to make it a subject of interest for therapeutic development. This guide provides the foundational chemical and procedural information necessary for researchers to confidently incorporate vanadate into their experimental designs.

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- To cite this document: BenchChem. [Vanadic Acid: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208672#vanadic-acid-cas-number-and-molecular-formula]

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